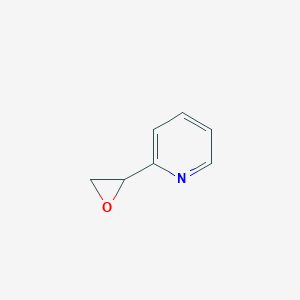

2-(Oxiran-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZRYTWXFWRYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431419 | |

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55967-94-7 | |

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Oxiran-2-yl)pyridine: Properties, Reactivity, and Applications in Drug Development

Introduction: The Strategic Importance of 2-(Oxiran-2-yl)pyridine

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a privileged structure in drug design.[1] When functionalized with a reactive epoxide ring at the 2-position, as in this compound, the resulting molecule becomes a highly versatile and valuable building block for creating complex molecular architectures.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and strategic application. The core value of this synthon lies in the predictable, yet tunable, reactivity of the strained oxirane ring, which, when opened by various nucleophiles, provides a direct route to chiral β-amino alcohols and other key intermediates. These products are integral to the synthesis of a wide range of biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below. Note that while experimental data for some properties are limited, computed values provide reliable estimates for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | PubChem[3] |

| Molecular Weight | 121.14 g/mol | PubChem[3] |

| CAS Number | 55967-94-7 | ChemSrc[4] |

| Appearance | Colorless to yellow liquid (predicted) | General |

| Boiling Point | N/A (Decomposition may occur) | ChemSrc[4] |

| Density | N/A | ChemSrc[4] |

| logP | 1.15290 (Computed) | ChemSrc[4] |

| PSA (Polar Surface Area) | 25.42 Ų (Computed) | ChemSrc[4] |

| SMILES | C1C(O1)C2=CC=CC=N2 | PubChem[3] |

Spectroscopic Signature: The structural features of this compound give rise to a distinct NMR spectrum. While a publicly available spectrum is not readily accessible, the expected chemical shifts can be predicted based on the electronic environment of the protons.

-

¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.7 ppm). The proton at the C6 position, adjacent to the nitrogen, will be the most deshielded. The protons of the oxirane ring will appear further upfield. The methine proton (CH) adjacent to both the pyridine ring and the oxygen atom will likely be a multiplet around δ 3.8-4.2 ppm. The two diastereotopic methylene protons (CH₂) of the epoxide will appear as distinct multiplets, likely in the δ 2.8-3.4 ppm range.

-

¹³C NMR: The carbons of the pyridine ring will resonate in the δ 120-150 ppm region, with the carbon attached to the epoxide (C2) and the carbon adjacent to the nitrogen (C6) being significantly influenced by the heteroatom. The two carbons of the oxirane ring are expected in the δ 45-60 ppm range.

Synthesis of this compound

The most common and efficient laboratory syntheses of this compound start from readily available precursors such as 2-vinylpyridine or 2-pyridinecarboxaldehyde.

Route 1: Epoxidation of 2-Vinylpyridine

This is a direct and widely used method involving the oxidation of the vinyl group's double bond. Various epoxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its reactivity and selectivity.

Diagram 1: Epoxidation of 2-Vinylpyridine. A straightforward synthesis.

Experimental Protocol: Synthesis via Epoxidation

-

Dissolution: Dissolve 2-vinylpyridine (1.0 equiv) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 1.1-1.5 equiv) in CH₂Cl₂. Add this solution dropwise to the cooled 2-vinylpyridine solution over 30-60 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or decomposition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess peroxide, followed by a wash with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Route 2: From 2-Pyridinecarboxaldehyde

An alternative approach involves the Corey-Chaykovsky reaction, where a sulfur ylide is used to convert the aldehyde into the corresponding epoxide.

Diagram 2: Corey-Chaykovsky epoxidation. An alternative to direct oxidation.

Chemical Reactivity: The Ring-Opening Cascade

The reactivity of this compound is dominated by the nucleophilic ring-opening of the strained three-membered epoxide. The presence of the adjacent pyridine ring introduces significant electronic effects that govern the regioselectivity of this reaction. The pyridine ring is electron-withdrawing, which influences the stability of potential cationic intermediates in acid-catalyzed reactions and polarizes the C-O bonds of the epoxide.

Regioselectivity of Nucleophilic Attack

The nucleophilic attack can, in principle, occur at either of the two carbons of the oxirane ring (Cα or Cβ).

-

Cα: The carbon directly attached to the pyridine ring.

-

Cβ: The terminal methylene carbon of the epoxide.

The outcome of the reaction is highly dependent on the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.

Under Basic or Neutral Conditions (Sₙ2-type mechanism): Strong, unhindered nucleophiles will preferentially attack the sterically less hindered carbon, which is Cβ . This is a classic Sₙ2-type reaction where steric hindrance is the dominant controlling factor. This pathway leads to the formation of β-substituted alcohols.

Under Acidic Conditions (Sₙ1-like mechanism): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This enhances the electrophilicity of the ring carbons. The electron-withdrawing pyridine ring destabilizes a potential carbocation at the adjacent Cα position. However, if a carbocation were to form, it would be more stable at the more substituted Cα position (benzylic-like position relative to the pyridine ring). This creates a delicate balance. For many nucleophiles, even under acidic conditions, the attack still occurs at the less hindered Cβ position. However, with weaker nucleophiles, a greater proportion of attack at Cα may be observed as the reaction takes on more Sₙ1 character.

Research has shown that the reaction of this compound with chiral primary amines in the presence of a Lewis acid like Sc(OTf)₃ proceeds with high regioselectivity, leading exclusively to the corresponding β-amino alcohols via attack at the Cβ position.[5]

Diagram 3: Regioselectivity in Ring-Opening. The choice of conditions dictates the site of nucleophilic attack.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its conversion to downstream products that are key intermediates in pharmaceutical synthesis. The resulting 1-(pyridin-2-yl)ethane-1,2-diol derivatives and, particularly, the β-amino alcohols, are versatile chiral building blocks.

While direct use of this compound in a final drug synthesis is less commonly published, the synthesis of major pharmaceuticals from its immediate precursor, 2-vinylpyridine, underscores the importance of this structural motif. The reactions of 2-vinylpyridine often mirror the reactivity expected from the epoxide.

Case Study: Betahistine Synthesis Betahistine is an anti-vertigo drug used to treat Meniere's disease.[6] Its synthesis is a prime example of the aza-Michael addition of methylamine to 2-vinylpyridine.[6][7][8] This reaction is mechanistically analogous to the ring-opening of this compound with methylamine, which would also yield the betahistine core structure after reduction of the hydroxyl group.

Diagram 4: Synthetic logic for Betahistine. Demonstrates the analogous reactivity of the epoxide and vinyl precursors.

Case Study: Axitinib Synthesis Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[9] Several patented synthetic routes for Axitinib utilize 2-vinylpyridine as a key starting material in a palladium-catalyzed Heck coupling reaction.[10][11] This highlights the industrial relevance of the 2-(ethenyl)pyridine moiety, which is directly accessible from this compound via elimination reactions.

Representative Experimental Protocol: Nucleophilic Ring-Opening

This protocol details the regioselective ring-opening of racemic this compound with a chiral amine, (S)-1-phenylethylamine, as a representative example of the synthesis of valuable β-amino alcohol intermediates. This procedure is adapted from the work of Wosińska-Hrydczuk, M., & Skarżewski, J. (2019).[5]

Objective: To synthesize (1S,2S)- and (1R,2R)-1-phenyl-2-(pyridin-2-yl)-2-((S)-1-phenylethylamino)ethanol.

Materials:

-

This compound

-

(S)-1-Phenylethylamine

-

Scandium(III) triflate (Sc(OTf)₃)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous solvent (e.g., Acetonitrile or Toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).

-

Solvent and Reagents: Add anhydrous solvent, followed by (S)-1-phenylethylamine (1.2 equiv), DIEA (1.5 equiv), and finally the Lewis acid catalyst, Sc(OTf)₃ (0.1 equiv). Causality Note: The Lewis acid activates the epoxide towards nucleophilic attack, while DIEA acts as a non-nucleophilic base to scavenge any protons generated, preventing unwanted side reactions.

-

Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitoring by TLC is essential, this can take several days).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting diastereomeric β-amino alcohols can be separated and purified using column chromatography on silica gel.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

Conclusion

This compound stands out as a strategically valuable building block for researchers in drug discovery and organic synthesis. Its true utility is unlocked through the regioselective ring-opening of its epoxide functionality, providing a reliable and versatile entry point to chiral β-amino alcohols and other key pharmaceutical intermediates. By understanding the interplay of steric and electronic factors that control its reactivity, scientists can harness the power of this synthon to construct complex, biologically active molecules with precision and efficiency. The established relevance of its precursor, 2-vinylpyridine, in the synthesis of marketed drugs like Betahistine and Axitinib, further solidifies the importance of the 2-substituted pyridine framework in modern medicinal chemistry.

References

- BenchChem. (2025). Protocol for synthesizing Betahistine dihydrochloride for laboratory use. [URL: https://www.benchchem.com/protocols/synthesis-of-betahistine-dihydrochloride]

- Google Patents. (2017). US9580406B2 - Processes for the preparation of axitinib. [URL: https://patents.google.

- ChemicalBook. (n.d.). Axitinib synthesis. [URL: https://www.chemicalbook.com/synthesis/214-Axitinib.html]

- ACS Publications. (2021). Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00049]

- ACS Publications. (2021). Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.oprd.1c00049]

- ChemicalBook. (n.d.). Betahistine synthesis. [URL: https://www.chemicalbook.com/synthesis/4-Betahistine.html]

- ResearchGate. (1997). A Modified Method for Obtaining Betahistine Hydrochloride. [URL: https://www.researchgate.net/publication/257122149_A_Modified_Method_for_Obtaining_Betahistine_Hydrochloride]

- Google Patents. (2016). WO2016108106A1 - An improved process for preparation of axitinib. [URL: https://patents.google.

- Wikipedia. (n.d.). 2-Vinylpyridine. [URL: https://en.wikipedia.org/wiki/2-Vinylpyridine]

- Google Patents. (2016). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. [URL: https://patents.google.

- MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. [URL: https://www.mdpi.com/1420-3049/23/3/716]

- PMC - NIH. (n.d.). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8654279/]

- ResearchGate. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. [URL: https://www.researchgate.net/publication/336449175_2-Oxiranyl-pyridines_Synthesis_and_Regioselective_Epoxide_Ring_Openings_with_Chiral_Amines_as_a_Route_to_Chiral_Ligands]

- MDPI. (2023). The Role of Pyridine Derivatives in Modern Drug Discovery. [URL: https://www.mdpi.com/article/10.3390/ph16050678]

- PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/16248042/]

- PubChem - NIH. (n.d.). This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9833950]

- ChemSrc. (n.d.). This compound. [URL: https://www.chemsrc.com/en/cas/55967-94-7_1034788.html]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=1h-nmr/1h-shift-2]

- Baran Lab - Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Pyridine_Synthesis.pdf]

- Eureka | Patsnap. (n.d.). Method for synthesizing and preparing 2-vinyl pyridine. [URL: https://eureka.patsnap.com/patent/CN102863375A-method-for-synthesizing-and-preparing-2-vinyl-pyridine]

- Google Patents. (2001). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. [URL: https://patents.google.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]

- ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses. [URL: https://www.chemicalbook.com/article/2-vinylpyridine-properties-production-process-and-uses.htm]

- PubMed. (2007). Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/18066759/]

- PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. [URL: https://www.prepchem.com/synthesis-of-n-2-aminoethyl-pyridine-2-carboxamide-dihydrochloride]

- Beilstein Journals. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [URL: https://www.beilstein-journals.org/bjoc/articles/18/63]

- Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds. [URL: https://patents.google.

- Google Patents. (2006). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [URL: https://apps.dtic.

- PubChem - NIH. (n.d.). 4-(Oxiran-2-yl)pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10953483]

- Google Patents. (1998). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. [URL: https://patents.google.

- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.

- Wikipedia. (n.d.). 2-Acetylpyridine. [URL: https://en.wikipedia.org/wiki/2-Acetylpyridine]

- Sigma-Aldrich. (n.d.). 2-Acetylpyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a21002]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 3. This compound | C7H7NO | CID 9833950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:55967-94-7 | Chemsrc [chemsrc.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 10. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 11. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(Oxiran-2-yl)pyridine from 2-Vinylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-(oxiran-2-yl)pyridine, a valuable heterocyclic building block, from its precursor, 2-vinylpyridine. The guide is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. It delves into the critical aspects of the epoxidation reaction, including a comparative analysis of common oxidation systems, a detailed experimental protocol, mechanistic insights with a focus on chemoselectivity, and strategies for purification and characterization. The content is structured to offer not only procedural steps but also the underlying scientific principles to empower researchers in optimizing this important transformation.

Introduction: The Significance of this compound

This compound, also known as 2-pyridyloxirane, is a bifunctional molecule incorporating both a pyridine ring and a reactive epoxide moiety. This unique structural combination makes it a highly versatile intermediate in organic synthesis. The pyridine unit offers opportunities for coordination chemistry, salt formation, and modifications to the aromatic ring, while the strained oxirane ring is susceptible to nucleophilic ring-opening reactions, providing a gateway to a diverse array of functionalized pyridine derivatives.

These derivatives are of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common feature in many pharmaceuticals, and the introduction of various substituents via the epoxide ring can lead to the discovery of new bioactive compounds. In materials science, polymers incorporating the this compound unit can exhibit unique properties, such as enhanced adhesion.

The synthesis of this compound is primarily achieved through the epoxidation of the readily available starting material, 2-vinylpyridine.[1] This guide will explore the key facets of this transformation.

Synthetic Methodologies: A Comparative Analysis

The conversion of an alkene to an epoxide is a cornerstone transformation in organic chemistry. For the epoxidation of 2-vinylpyridine, several methods can be employed, each with its own set of advantages and challenges. The choice of oxidant and catalyst is paramount in achieving high yield and selectivity.

Epoxidation with Peroxy Acids

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used and reliable reagents for the epoxidation of a broad range of alkenes.[2][3]

Mechanism of Action: The reaction proceeds through a concerted, stereospecific mechanism often referred to as the "butterfly" transition state.[2] The peroxy acid delivers an oxygen atom to the double bond in a single step, which means the stereochemistry of the starting alkene is retained in the epoxide product.

Advantages:

-

High Yields: Generally provides good to excellent yields of the epoxide.[2]

-

Mild Reaction Conditions: The reaction can often be carried out at or below room temperature.

-

Commercial Availability: m-CPBA is a readily available and relatively stable peroxy acid.[2]

Challenges with 2-Vinylpyridine:

-

Chemoselectivity: The nitrogen atom of the pyridine ring is susceptible to oxidation by peroxy acids, leading to the formation of the corresponding pyridine N-oxide as a significant byproduct.[4][5] This competing reaction can reduce the yield of the desired epoxide and complicate the purification process.

Catalytic Epoxidation with Hydrogen Peroxide

The use of hydrogen peroxide (H₂O₂) as the terminal oxidant is highly desirable from a green chemistry perspective, as its only byproduct is water. This approach requires a catalyst to activate the H₂O₂.

Common Catalytic Systems:

-

Heteropolyoxometalates: These robust catalysts can be effective for the epoxidation of various olefins with hydrogen peroxide.[6][7]

-

Manganese Complexes: Certain manganese-based catalysts have shown high efficiency in epoxidation reactions.[8]

Advantages:

-

Atom Economy and Environmental Benignity: Hydrogen peroxide is an environmentally friendly oxidant.

-

Catalytic Nature: Only a small amount of catalyst is required, reducing waste.

Challenges with 2-Vinylpyridine:

-

Catalyst Deactivation: The pyridine moiety can coordinate to the metal center of the catalyst, potentially leading to deactivation.

-

Selectivity: Similar to peroxy acids, the potential for N-oxidation of the pyridine ring remains a concern and needs to be carefully managed through catalyst and reaction condition selection.

Detailed Experimental Protocol: Epoxidation of 2-Vinylpyridine with m-CPBA

This section provides a detailed, step-by-step protocol for the synthesis of this compound using m-CPBA, a commonly employed and effective method. This protocol is based on established procedures for the epoxidation of alkenes and has been adapted to address the specific properties of 2-vinylpyridine.[9]

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Vinylpyridine | >97% purity, stabilized |

| meta-Chloroperoxybenzoic acid (m-CPBA) | ~77% purity (remainder is m-chlorobenzoic acid and water) |

| Dichloromethane (DCM) | Anhydrous |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous |

| Saturated Sodium Sulfite (Na₂SO₃) Solution | Aqueous |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Silica Gel | For column chromatography (230-400 mesh) |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Glass column for chromatography | |

| Thin-Layer Chromatography (TLC) plates | Silica gel coated |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylpyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) to make an approximately 0.5 M solution. Cool the flask in an ice bath to 0 °C.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Slowly add the m-CPBA solution to the stirred 2-vinylpyridine solution at 0 °C over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and can improve selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the 2-vinylpyridine spot and the appearance of a new, more polar spot corresponding to the epoxide indicates the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete (typically after 2-4 hours at 0 °C, then allowing to warm to room temperature for a few hours), quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain the desired epoxide as well as the N-oxide byproduct and any unreacted starting material, is best purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar 2-vinylpyridine will elute first, followed by the this compound, and finally the more polar 2-vinylpyridine N-oxide.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Mechanistic Considerations and Chemoselectivity

The primary challenge in the epoxidation of 2-vinylpyridine is achieving high chemoselectivity for the vinyl group over the pyridine nitrogen.

Reaction Mechanism

The epoxidation of the vinyl group proceeds via the concerted "butterfly" mechanism as previously described.[2]

Caption: The concerted 'butterfly' mechanism for the epoxidation of 2-vinylpyridine with m-CPBA.

The Challenge of N-Oxidation

The lone pair of electrons on the pyridine nitrogen is also nucleophilic and can attack the electrophilic oxygen of the peroxy acid, leading to the formation of 2-vinylpyridine N-oxide.[4][5]

Caption: The competing N-oxidation of 2-vinylpyridine by m-CPBA.

Strategies to Enhance Selectivity for Epoxidation:

-

Temperature Control: Conducting the reaction at low temperatures (e.g., 0 °C or below) generally favors the epoxidation reaction, which typically has a lower activation energy than N-oxidation.

-

Slow Addition of Oxidant: Adding the peroxy acid slowly helps to maintain a low concentration of the oxidant in the reaction mixture, which can suppress the undesired side reaction.

-

Choice of Peroxy Acid: While m-CPBA is common, other peroxy acids with different electronic and steric properties could potentially offer improved selectivity.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of characteristic signals for the epoxide ring protons (typically in the range of 2.5-4.0 ppm), along with the signals for the pyridine ring protons. |

| ¹³C NMR | Presence of signals corresponding to the two carbons of the epoxide ring (typically in the range of 40-60 ppm).[10] |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of C₇H₇NO (121.14 g/mol ).[11] |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequencies for the epoxide ring. |

Conclusion

The synthesis of this compound from 2-vinylpyridine is a valuable transformation that provides access to a versatile synthetic intermediate. While the epoxidation can be achieved using various methods, the use of m-CPBA offers a reliable and high-yielding approach, provided that the competing N-oxidation is carefully managed. By controlling reaction parameters such as temperature and the rate of reagent addition, and by employing appropriate purification techniques, researchers can successfully synthesize this important building block for applications in drug discovery and materials science. Further exploration of catalytic systems utilizing hydrogen peroxide may offer more environmentally benign and selective routes in the future.

References

-

SpectraBase. This compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

SpectraBase. 2-(3,3-Dimethyl-oxiran-2-yl)-pyridine 1-oxide. Available from: [Link]

-

PubChem. 2-(2,3-Dimethyloxiran-2-yl)pyridine. Available from: [Link]

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

Wikipedia. 2-Vinylpyridine. Available from: [Link]

-

Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]

-

Miller, J. A., & Nelson, D. P. (2016). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 138(49), 15817–15820. Available from: [Link]

-

ChemRxiv. Catalytic Enantioselective Pyridine N-Oxidation. (2019). Available from: [Link]

-

Zhang, L., et al. (2021). Ir0/graphdiyne atomic interface for selective epoxidation. Proceedings of the National Academy of Sciences, 118(35), e2108520118. Available from: [Link]

-

Agarwalla, U. S. (2018). ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. Rasayan Journal of Chemistry, 11(2), 756-761. Available from: [Link]

-

Organic Syntheses. 4-ACETYLPYRIDINE. Available from: [Link]

-

Ali, B. E. (2002). Epoxidation of Some Olefins with Hydrogen Peroxide Catalyzed by Heteropolyoxometalates. Turkish Journal of Chemistry, 26(6), 857-864. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. Available from: [Link]

-

Tebandeke, E., Ssekaalo, H., & Wendt, O. F. (2013). Highly efficient epoxidation of olefins with hydrogen peroxide oxidant using modified silver polyoxometalate catalysts. African Journal of Pure and Applied Chemistry, 7(2), 50-55. Available from: [Link]

-

Organic Syntheses. PREPARATION OF 16α,17α-EPOXYPROG-4-ENE-3,20-DIONE. Available from: [Link]

-

YouTube. mCPBA Epoxidation. (2021). Available from: [Link]

-

ResearchGate. What is best method to remove pyridine from a reaction mixture?. (2014). Available from: [Link]

- Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2010).

-

Chemistry Stack Exchange. How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. (2017). Available from: [Link]

- Google Patents. Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2007).

-

ARKAT USA, Inc. Recent trends in the chemistry of pyridine N-oxides. (2001). Available from: [Link]

-

PubChem. 2-Vinylpyridine. Available from: [Link]

-

ResearchGate. Synthesis of Multiblock Copolymers of Poly(2-vinylpyridine) and Polyoxyethylene and their Application as Compatibilizers for Epichlorohydrin Rubber/Poly(Vinyl Chloride) Blends. (2004). Available from: [Link]

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. asianpubs.org [asianpubs.org]

- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C7H7NO | CID 9833950 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Resolution of Racemic 2-(Oxiran-2-yl)pyridine

Abstract

Enantiomerically pure 2-(oxiran-2-yl)pyridine is a critical chiral building block in modern drug discovery and development, finding application in the synthesis of a variety of pharmacologically active agents.[1][2] The stereochemistry of the oxirane ring is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacokinetic, metabolic, and toxicological profiles.[3] Consequently, the development of efficient and scalable methods for the resolution of racemic this compound is of significant interest to the pharmaceutical industry. This guide provides a comprehensive overview of the principal strategies for achieving this chiral separation, including classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Each section delves into the underlying theoretical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate resolution strategy for their specific needs.

Introduction: The Significance of Chiral this compound

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][4] When functionalized with a chiral oxirane ring, as in this compound, the resulting molecule becomes a versatile precursor for the synthesis of complex chiral molecules. The epoxide ring is highly susceptible to nucleophilic attack, allowing for the regioselective and stereospecific introduction of a wide range of functional groups. This reactivity, coupled with the coordinating ability of the pyridine nitrogen, makes chiral this compound a valuable synthon for constructing chiral ligands and biologically active compounds.[5]

The imperative for enantiomerically pure starting materials in drug synthesis is well-established. Regulatory bodies increasingly mandate the development of single-enantiomer drugs to simplify pharmacodynamics, reduce dosage, and eliminate potential side effects associated with the inactive or detrimental enantiomer.[3] This places a strong emphasis on robust and efficient methods for obtaining enantiopure compounds. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of this endeavor.[6]

This guide will explore the three primary methodologies for the chiral resolution of racemic this compound, providing both theoretical grounding and practical, actionable protocols.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-honored technique that relies on the differential properties of diastereomers.[6] By reacting the racemic mixture with a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.[6]

The Underlying Principle: From Enantiomers to Separable Diastereomers

The core principle of classical resolution is the conversion of a difficult-to-separate enantiomeric pair into a more easily separable pair of diastereomers. This is achieved by introducing a second chiral center from a readily available, enantiomerically pure resolving agent. For a basic compound like this compound, acidic resolving agents are typically employed.

Caption: Workflow for Classical Resolution.

Common Resolving Agents and Experimental Considerations

The choice of resolving agent is critical and often requires empirical screening.[7] For basic compounds like this compound, common chiral acidic resolving agents include:

-

(+)- and (-)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)

-

(+)- and (-)-Mandelic acid

-

(+)- and (-)-Camphorsulfonic acid[7]

Key Experimental Parameters:

-

Solvent Selection: The solvent system is crucial for achieving differential solubility of the diastereomeric salts. A range of organic, aqueous, and mixed solvent systems should be screened.[7]

-

Stoichiometry: Initially, using 0.5 molar equivalents of the resolving agent can be an efficient way to screen for enantiomeric enrichment.[7]

-

Temperature and Cooling Rate: A controlled cooling process is often necessary to induce nucleation and crystallization of the less soluble diastereomer.[7]

Protocol: Classical Resolution of Racemic this compound with Dibenzoyltartaric Acid

This protocol is a representative example and may require optimization.

Materials:

-

Racemic this compound

-

(-)-Dibenzoyl-L-tartaric acid

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide solution (1M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chiral HPLC system for enantiomeric excess determination

Procedure:

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a minimal amount of ethanol at room temperature. In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5-1.0 eq) in ethanol.

-

Crystallization: Slowly add the resolving agent solution to the solution of the racemic base with stirring. The formation of a precipitate may be observed. If not, slowly add diethyl ether as an anti-solvent until turbidity is observed. Allow the mixture to stand at room temperature, and then at 4°C overnight to facilitate crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration and wash with a small amount of cold ethanol/diethyl ether.

-

Liberation of the Enantiomer: Suspend the crystalline salt in a biphasic mixture of dichloromethane and 1M sodium hydroxide solution. Stir vigorously until the solid dissolves.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

The Principle of Kinetic Resolution

Kinetic resolution is based on the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of enzymatic resolution, the enzyme's chiral active site preferentially binds and transforms one enantiomer at a much faster rate than the other. This results in the accumulation of the unreacted, slower-reacting enantiomer and the formation of a new, enantiomerically enriched product.

Caption: Enzymatic Kinetic Resolution Workflow.

Lipase-Catalyzed Asymmetric Acetylation

Lipases are a class of enzymes that are widely used in kinetic resolutions due to their broad substrate specificity, high stability in organic solvents, and commercial availability.[8] For the resolution of alcohols, such as those that can be derived from the opening of the oxirane ring, or for direct acylation of related structures, lipase-catalyzed acetylation is a common strategy. Candida antarctica lipase B (CAL-B) is particularly effective for the resolution of various pyridyl ethanols.[8]

Protocol: Enzymatic Kinetic Resolution of a Related Precursor

While direct enzymatic resolution of this compound itself is less commonly reported, the resolution of the corresponding alcohol, 1-(pyridin-2-yl)ethane-1,2-diol (which can be obtained from the hydrolysis of the epoxide), is a well-established approach.

Materials:

-

Racemic 1-(pyridin-2-yl)ethane-1,2-diol

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Vinyl acetate

-

Diisopropyl ether

-

Silica gel for column chromatography

-

Chiral HPLC or GC system

Procedure:

-

Reaction Setup: To a solution of racemic 1-(pyridin-2-yl)ethane-1,2-diol (1.0 eq) in diisopropyl ether, add vinyl acetate (1.5-2.0 eq) and immobilized CAL-B (e.g., 10-20% by weight of the substrate).

-

Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by taking aliquots and analyzing them by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acetylated product.

-

Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acetylated product by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acetylated product by chiral HPLC or GC.

| Method | Resolving Agent/Catalyst | Typical Yield | Typical Enantiomeric Excess | References |

| Classical Resolution | Chiral Diacids | Up to 50% (for one enantiomer) | >95% | [6][7] |

| Enzymatic Resolution | Lipases (e.g., CAL-B) | ~50% (for each component) | >99% | [8] |

| Chiral Chromatography | Chiral Stationary Phases | >90% | >99% | [9][10] |

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Principles of Chiral Recognition on a Stationary Phase

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[10] For effective chiral recognition, there must be at least three points of interaction between the analyte and the CSP (Dalgliesh's three-point interaction model). These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Types of Chiral Stationary Phases

A wide variety of CSPs are commercially available, with polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) being among the most versatile and widely used for HPLC.[11] For gas chromatography (GC), cyclodextrin-based CSPs are very effective for separating volatile chiral compounds.[12]

Protocol: Chiral HPLC Separation of this compound Enantiomers

This is a general protocol and the specific conditions will depend on the chosen column and HPLC system.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

-

Racemic this compound standard

-

Sample to be analyzed

Procedure:

-

Method Development: Dissolve the racemic standard in the mobile phase. Screen different mobile phase compositions (e.g., varying ratios of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks. Adjust the flow rate as needed to optimize resolution and analysis time.

-

Sample Preparation: Prepare a solution of the sample to be analyzed in the mobile phase at a known concentration.

-

Injection and Analysis: Inject the sample onto the chiral column and record the chromatogram.

-

Quantification: Identify the peaks corresponding to the two enantiomers based on their retention times (compared to the racemic standard). The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Determination of Enantiomeric Excess

Accurate determination of enantiomeric excess is crucial for validating the success of a chiral resolution.[13] While chiral chromatography is the most common and reliable method, other techniques are also available.

-

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): As described above, these are the gold standards for ee determination, providing direct quantification of the enantiomers.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[14]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal can be correlated with the enantiomeric excess.[13][15][16]

Conclusion

The chiral resolution of racemic this compound is a critical step in the synthesis of many important pharmaceutical compounds. This guide has detailed the three primary methods for achieving this separation: classical resolution, enzymatic kinetic resolution, and chiral chromatography. The choice of method depends on factors such as the scale of the separation, the desired level of enantiopurity, cost considerations, and available equipment. For large-scale industrial processes, classical resolution by diastereomeric salt crystallization often provides a cost-effective solution. Enzymatic resolution offers excellent selectivity and mild reaction conditions, making it an environmentally friendly option. Chiral chromatography, while potentially more expensive for large-scale separations, is an invaluable tool for both analytical determination of enantiomeric excess and for preparative purification. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers and drug development professionals to effectively implement these techniques and access the enantiomerically pure building blocks essential for modern drug discovery.

References

-

ResearchGate. (2019, October 9). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Available from: [Link]

-

ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (2020, August 10). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

PubMed. (1988, February 19). Chromatographic separation of enantiomers. Available from: [Link]

-

RSC Publishing. (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available from: [Link]

-

NIH. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available from: [Link]

-

MDPI. (n.d.). Enantiomers and Their Resolution. Available from: [Link]

-

NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Available from: [Link]

-

NIH. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available from: [Link]

-

PubMed Central. (n.d.). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Available from: [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

-

MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available from: [Link]

-

ResearchGate. (2010, May 1). ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Available from: [Link]

-

MDPI. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available from: [Link]

-

ResearchGate. (2018, October 16). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available from: [Link]

-

RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available from: [Link]

-

Onyx Scientific. Chiral Resolution Screening. Available from: [Link]

-

ResearchGate. (2012, January 1). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Available from: [Link]

-

(n.d.). 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their. Available from: [Link]

-

LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Available from: [Link]

-

University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Available from: [Link]

-

RSC Publishing. (n.d.). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. Available from: [Link]

-

NIH. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC. Available from: [Link]

-

NIH. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers. Available from: [Link]

-

PubMed. (2014, July 15). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Available from: [Link]

-

NIH. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Available from: [Link]

-

(2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

-

Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Available from: [Link]

-

NIH. (2021, May 7). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. PMC. Available from: [Link]

-

(2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

-

(n.d.). View of Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. Available from: [Link]

-

MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

-

ResearchGate. (2014, January 1). (PDF) Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Available from: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. onyxipca.com [onyxipca.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 15. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Oxiran-2-yl)pyridine

This guide provides a comprehensive overview of the spectroscopic data for 2-(Oxiran-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, also known as 2-pyridyloxirane, is a valuable building block in organic synthesis due to the presence of two reactive functionalities: a pyridine ring and an epoxide ring. The pyridine moiety offers opportunities for coordination chemistry and modification of electronic properties, while the strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior. This guide delves into the key spectroscopic features of this compound, providing the rationale behind the observed spectral data and outlining the experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic Correlations

The unique structural arrangement of this compound, with the epoxide ring directly attached to the C2 position of the pyridine ring, gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key atoms for spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyridine and oxirane ring protons.

Expected Chemical Shifts and Coupling Constants:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.5 | d | ~4.8 |

| H-4 | ~7.7 | td | ~7.7, 1.8 |

| H-3 | ~7.3 | d | ~7.8 |

| H-5 | ~7.2 | ddd | ~7.5, 4.8, 1.2 |

| H-α | ~4.0 | dd | ~4.2, 2.6 |

| H-βa | ~3.2 | dd | ~5.6, 4.2 |

| H-βb | ~2.9 | dd | ~5.6, 2.6 |

Analysis and Rationale:

-

Pyridine Protons (H-3 to H-6): These protons appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is the most deshielded and appears furthest downfield. The coupling pattern arises from spin-spin interactions with neighboring protons.

-

Oxirane Protons (H-α, H-βa, H-βb): The protons on the epoxide ring typically resonate between 2.5 and 4.5 ppm. The methine proton (H-α), being attached to the carbon bearing both the pyridine ring and the oxygen atom, is expected to be the most downfield of the oxirane protons. The two diastereotopic methylene protons (H-βa and H-βb) will exhibit distinct chemical shifts and show geminal coupling to each other, as well as vicinal coupling to H-α.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-6 | ~149 |

| C-4 | ~136 |

| C-5 | ~123 |

| C-3 | ~120 |

| C-α | ~53 |

| C-β | ~46 |

Analysis and Rationale:

-

Pyridine Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region. C-2 and C-6, being adjacent to the nitrogen, are typically the most deshielded.

-

Oxirane Carbons (C-α, C-β): The carbons of the strained epoxide ring appear at higher field compared to typical ether carbons, generally in the range of 40-60 ppm.[1] The carbon atom directly attached to the pyridine ring (C-α) is expected to be slightly more downfield than the terminal methylene carbon (C-β).

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra of this compound.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridine) |

| ~3000 | C-H stretch | Oxirane |

| ~1600, 1570, 1470, 1430 | C=C and C=N stretching | Pyridine ring |

| ~1250 | C-O-C asymmetric stretch | Epoxide (ring breathing) |

| ~900, ~830 | C-O-C symmetric stretch | Epoxide (ring breathing) |

| ~750 | C-H out-of-plane bend | 2-substituted pyridine |

Analysis and Rationale:

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds in the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

Epoxide Ring Vibrations: The strained three-membered ring of the epoxide gives rise to characteristic "ring breathing" modes. The asymmetric stretch is typically found around 1250 cm⁻¹, while two symmetric stretches are observed at lower wavenumbers.

-

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹. The C-H out-of-plane bending vibration around 750 cm⁻¹ is characteristic of a 2-substituted pyridine.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum of liquid this compound.

Detailed Steps:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[1]

-

Background Spectrum: Obtain a background spectrum of the empty spectrometer to subtract any atmospheric absorptions (e.g., CO₂, H₂O).

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 121, corresponding to its molecular weight. Key fragmentation pathways for pyridine derivatives often involve the loss of small, stable molecules or radicals.

| m/z | Proposed Fragment |

| 121 | [M]⁺ (Molecular Ion) |

| 92 | [M - CHO]⁺ |

| 79 | [C₅H₅N]⁺ (Pyridine radical cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 52 | [C₄H₄]⁺ |

Analysis and Rationale:

-

Molecular Ion: The presence of the molecular ion peak is crucial for determining the molecular weight.

-

Fragmentation: The fragmentation of 2-substituted pyridines can be complex. Common fragmentation pathways involve cleavage of the substituent. The loss of a CHO radical (29 amu) from the molecular ion would lead to a fragment at m/z 92. Cleavage of the C-C bond between the pyridine and oxirane rings can lead to the formation of the stable pyridine radical cation (m/z 79) or the pyridyl cation (m/z 78). Further fragmentation of the pyridine ring can lead to smaller fragments like the one observed at m/z 52.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for acquiring an EI mass spectrum of this compound.

Detailed Steps:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the high-vacuum environment of the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) in the ion source.[3] This causes the ejection of an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-validating framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and purity assessment. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

References

-

Wu, J., Xu, W., Yu, Z.-X., & Wang, J. (2015). Enantioselective Copper-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides with β-Trifluoromethyl β,β-Disubstituted Enones. Journal of the American Chemical Society, 137(30), 9489–9495. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337. [Link]

-

Bitesize Bio. (2023, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

Sources

- 1. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines [organic-chemistry.org]

2-(Oxiran-2-yl)pyridine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(Oxiran-2-yl)pyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Its utility is intrinsically linked to the chemical integrity of its strained epoxide ring. This guide provides a comprehensive analysis of the stability of this compound, detailing its primary degradation pathways. It offers field-proven protocols for storage, handling, and stability assessment to ensure the compound's purity and reactivity for research and development applications.

Introduction: The Chemical Significance of this compound

This compound, a molecule integrating a pyridine ring with an epoxide moiety, serves as a critical intermediate in the synthesis of a wide array of more complex molecules. The pyridine component offers sites for hydrogen bonding and coordination chemistry, while the electrophilic epoxide ring is primed for nucleophilic attack, enabling diverse chemical transformations.[1] This dual functionality makes it a valuable precursor for developing novel pharmaceutical agents, with derivatives showing potential as inhibitors for enzymes like collagen prolyl-4-hydroxylase, which is relevant in fibrotic diseases.[1]

The compound's reactivity, however, is a double-edged sword. The same strained epoxide ring that makes it a useful synthetic tool also renders it susceptible to degradation under improper storage and handling conditions. Understanding and mitigating these stability issues are paramount for ensuring reproducibility in experimental outcomes and maintaining the quality of synthesized materials.

Chemical Stability Profile

The stability of this compound is primarily dictated by the reactivity of the oxirane (epoxide) ring. The principal degradation pathways involve the ring-opening of this three-membered heterocycle.

Susceptibility to Nucleophilic Attack and Polymerization

The epoxide ring is highly electrophilic and susceptible to ring-opening by various nucleophiles.[1] This reactivity can be problematic during storage if the compound is exposed to nucleophilic contaminants.

-

Water (Hydrolysis): Moisture is a significant threat. In the presence of even trace amounts of acid or base as catalysts, water can act as a nucleophile, leading to the formation of 2-(1,2-dihydroxyethyl)pyridine.

-

Amines and Alcohols: These common laboratory reagents can readily open the epoxide ring, forming substituted pyridine derivatives.[1]

-

Polymerization: Epoxides can undergo both acid- and base-catalyzed polymerization.[2] This process can be initiated by impurities and leads to the formation of oligomeric or polymeric materials, significantly reducing the purity of the monomeric this compound.

Influence of Acidic and Basic Conditions

Both acidic and basic conditions can catalyze the ring-opening of epoxides, accelerating degradation.

-

Acid Catalysis: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[3][4] The subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom.[3][4] Lewis acids can also coordinate with the epoxide oxygen, activating the ring for nucleophilic attack.[5][6] This heightened reactivity underscores the need to avoid acidic contaminants during storage.

-

Base Catalysis: Strong bases can deprotonate weak nucleophiles, increasing their reactivity towards the epoxide ring. The attack typically occurs at the less sterically hindered carbon atom.

Thermal and Photochemical Stability

While many organic compounds are stable at ambient temperatures, elevated temperatures can provide the activation energy needed for degradation reactions.

-

Thermal Decomposition: When heated, this compound may decompose, potentially emitting acrid smoke and fumes.[7] The thermal decomposition of similar heterocyclic compounds can lead to the generation of toxic gases such as nitrogen oxides and carbon monoxide.[8][9][10]

-

Photochemical Degradation: While specific data on the photochemical stability of this compound is limited, pyridine and its derivatives are known to undergo photochemical transformations.[11] Therefore, exposure to light, especially UV light, should be minimized.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, strict adherence to proper storage and handling procedures is essential.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions to maintain the stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[12] | Reduces the rate of potential degradation reactions and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[8] | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Store in a tightly sealed, opaque container in a dark location. | Protects against potential photochemical degradation. |

| Moisture | Store in a dry, well-ventilated area.[8][9][13] Use of a desiccator is recommended. | Minimizes hydrolysis of the epoxide ring. |

| Container | Use a clean, dry, and inert container (e.g., amber glass bottle with a secure cap). | Prevents contamination and unwanted reactions. |

Safe Handling Procedures

Adherence to standard laboratory safety practices is crucial when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][13][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9][14]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[8][15]

-

Dispensing: When dispensing, use clean and dry equipment. If the compound has been stored under an inert atmosphere, maintain this environment during transfer as much as possible.

Experimental Workflow: Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications.

Protocol for Purity Analysis by Gas Chromatography (GC)

-

Sample Preparation:

-

Carefully prepare a dilute solution of this compound in a suitable, dry, aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare a series of standards of known concentrations for calibration.

-

-

GC Instrument Setup:

-

Use a GC system equipped with a Flame Ionization Detector (FID).

-

Select an appropriate capillary column (e.g., a mid-polarity column like a DB-5 or equivalent).

-

Optimize the temperature program, injection volume, and carrier gas flow rate to achieve good separation of the main peak from any potential impurities or degradation products.

-

-

Data Analysis:

-

Run the prepared samples and standards.

-

Determine the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components.

-

The appearance of new peaks over time in stored samples can indicate degradation.

-

Visualization of Key Concepts

.dot

Caption: Key degradation pathways for this compound.

.dot

Sources

- 1. Buy this compound | 55967-94-7 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vinyloxirane | C4H6O | CID 13586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. angenechemical.com [angenechemical.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Health and Safety of 2-(oxiran-2-yl)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the health and safety considerations paramount for the handling and use of 2-(oxiran-2-yl)pyridine (CAS No: 55967-94-7). As a pyridine derivative containing a reactive epoxide (oxirane) ring, this compound presents a dual hazard profile that necessitates rigorous safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and informed risk assessment in the laboratory.

Compound Profile and Hazard Identification

This compound is a heterocyclic compound with the molecular formula C₇H₇NO.[1] Its structure, featuring a pyridine ring substituted with an oxirane group, dictates its chemical reactivity and toxicological properties. The pyridine moiety imparts properties common to this class of aromatic amines, while the strained three-membered oxirane ring is a potent electrophile, susceptible to nucleophilic attack and ring-opening reactions.[2] This reactivity is the basis for its utility in synthesis but also a primary source of its health hazards.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards. For this compound, the following classifications have been reported[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem.[1]